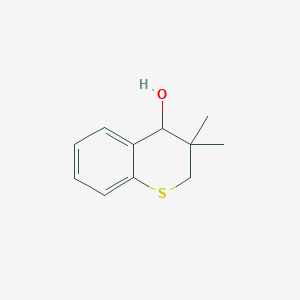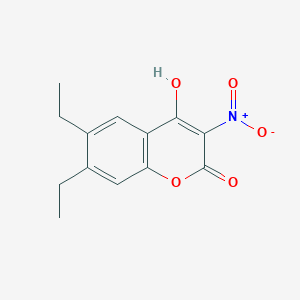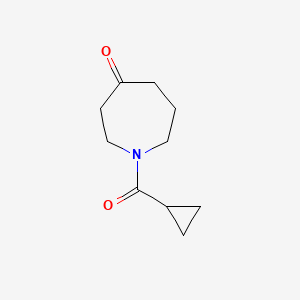![molecular formula C11H8ClN5 B8537599 4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B8537599.png)
4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization with formamide under acidic conditions . Another approach includes the use of multicomponent reactions involving 2,4-dichlorobenzaldehyde, acetophenone, and ethyl cyanoacetate .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions
4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted derivatives, N-oxides, and reduced amines .
科学研究应用
4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby blocking its activity .
相似化合物的比较
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Thioglycoside Derivatives: Compounds with modifications on the pyrazolo[3,4-d]pyrimidine scaffold, showing enhanced cytotoxic activities.
Uniqueness
4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine stands out due to its potent dual activity against cancer cell lines and CDK2 inhibition. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C11H8ClN5 |
|---|---|
分子量 |
245.67 g/mol |
IUPAC 名称 |
4-chloro-N-phenyl-2H-pyrazolo[3,4-d]pyrimidin-3-amine |
InChI |
InChI=1S/C11H8ClN5/c12-9-8-10(14-6-13-9)16-17-11(8)15-7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) |
InChI 键 |
PMZODXFLGOEQQR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=C3C(=NN2)N=CN=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Silane, [(2-bromophenyl)methoxy]trimethyl-](/img/structure/B8537566.png)


![3-Ethenyl-6,7-dihydro[1,4]oxathiino[2,3-c]pyridazine](/img/structure/B8537574.png)
![4-[(4-Amino-1,6-dihydro-6-oxo-2-pyrimidinyl)amino]benzonitrile](/img/structure/B8537580.png)


